molecular formula C16H11FO3S B7607065 4-[(2-Fluorophenyl)sulfanylmethyl]-7-hydroxychromen-2-one

4-[(2-Fluorophenyl)sulfanylmethyl]-7-hydroxychromen-2-one

Cat. No.: B7607065
M. Wt: 302.3 g/mol
InChI Key: ZIUGUDNZOSRBCB-UHFFFAOYSA-N
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Description

4-[(2-Fluorophenyl)sulfanylmethyl]-7-hydroxychromen-2-one is a synthetic organic compound that belongs to the class of chromen-2-one derivatives. This compound is characterized by the presence of a fluorophenyl group attached to a sulfanylmethyl moiety, which is further connected to a hydroxychromen-2-one core. The unique structure of this compound makes it an interesting subject for various scientific studies, particularly in the fields of chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(2-Fluorophenyl)sulfanylmethyl]-7-hydroxychromen-2-one typically involves a multi-step process. One common method includes the following steps:

    Formation of the Fluorophenyl Sulfide Intermediate: The reaction begins with the nucleophilic substitution of a fluorophenyl halide with a thiol compound to form the fluorophenyl sulfide intermediate.

    Coupling with Chromen-2-one Derivative: The fluorophenyl sulfide intermediate is then coupled with a chromen-2-one derivative under basic conditions to form the desired product.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of advanced catalysts, controlled reaction environments, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

4-[(2-Fluorophenyl)sulfanylmethyl]-7-hydroxychromen-2-one can undergo various chemical reactions, including:

    Oxidation: The sulfanylmethyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The compound can be reduced to modify the chromen-2-one core or the fluorophenyl group.

    Substitution: Electrophilic or nucleophilic substitution reactions can occur at the fluorophenyl group or the chromen-2-one core.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Reagents like halogens, alkylating agents, and nucleophiles can be employed under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the sulfanylmethyl group can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups into the molecule.

Scientific Research Applications

4-[(2-Fluorophenyl)sulfanylmethyl]-7-hydroxychromen-2-one has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial, antioxidant, and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.

    Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 4-[(2-Fluorophenyl)sulfanylmethyl]-7-hydroxychromen-2-one involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes, receptors, or other proteins, leading to modulation of their activity. For example, it may inhibit certain enzymes involved in cancer cell proliferation or induce apoptosis in cancer cells. The exact molecular targets and pathways depend on the specific biological context and are the subject of ongoing research.

Comparison with Similar Compounds

Similar Compounds

  • 4-[(4-Fluorophenyl)sulfanylmethyl]-7-hydroxychromen-2-one
  • 4-[(2-Chlorophenyl)sulfanylmethyl]-7-hydroxychromen-2-one
  • 4-[(2-Bromophenyl)sulfanylmethyl]-7-hydroxychromen-2-one

Uniqueness

4-[(2-Fluorophenyl)sulfanylmethyl]-7-hydroxychromen-2-one is unique due to the presence of the fluorophenyl group, which can impart distinct chemical and biological properties. The fluorine atom can influence the compound’s reactivity, stability, and interaction with biological targets, making it a valuable compound for research and development.

Properties

IUPAC Name

4-[(2-fluorophenyl)sulfanylmethyl]-7-hydroxychromen-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H11FO3S/c17-13-3-1-2-4-15(13)21-9-10-7-16(19)20-14-8-11(18)5-6-12(10)14/h1-8,18H,9H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZIUGUDNZOSRBCB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)F)SCC2=CC(=O)OC3=C2C=CC(=C3)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H11FO3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

302.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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